molecular formula C14H14ClNO B1271467 (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride CAS No. 24095-40-7

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

Cat. No. B1271467
CAS RN: 24095-40-7
M. Wt: 247.72 g/mol
InChI Key: XCBRWBLKNAXUAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of various spectroscopic techniques for characterization, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . The synthesis process is not detailed in the abstracts, but it can be inferred that it involves complex organic synthesis techniques to introduce the appropriate functional groups onto the aromatic rings.

Molecular Structure Analysis

Density functional theory (DFT) calculations are employed to optimize the structure and interpret the vibrational spectra of the synthesized compounds . The equilibrium geometry, bonding features, and harmonic vibrational wave numbers are investigated using DFT, which provides insights into the electronic structure and stability of the molecules. The substitution of different groups on the aromatic ring leads to structural changes that are analyzed in the context of their electronic effects.

Chemical Reactions Analysis

The abstracts do not provide specific details on the chemical reactions that these compounds undergo. However, the molecular docking study mentioned in Abstract 1 suggests that the synthesized compounds can interact with biological targets, indicating that they may participate in biochemical reactions within a biological context . The interaction with the ATP-binding pocket of the transforming growth factor-beta type I receptor kinase domain, as mentioned in Abstract 2, is an example of such a reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from the spectroscopic data and DFT calculations. The HOMO-LUMO energy gap discussed in Abstract 1 provides information about the thermodynamic stability and reactivity of the compounds . The Mülliken population analysis on atomic charges gives further details on the distribution of electron density within the molecules. The biological data from Abstract 2 suggests that the synthesized compounds have selective inhibitory activity against a specific kinase, which is a significant chemical property related to their function as potential therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

  • Novel synthesis and characterization techniques have been developed for compounds related to (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride. These methods involve the use of various spectroscopic techniques and density functional theory (DFT) calculations to understand the properties of these compounds (Enbaraj et al., 2021).

Structural Studies

  • Structural studies, such as X-ray diffraction, have been conducted on similar benzophenone derivatives. These studies help in understanding the molecular arrangement and properties of such compounds, which can be crucial in their application in scientific research (Zabiulla et al., 2016).

Structure-Activity Relationship

  • Aminobenzophenones, closely related to (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride, have been studied for their anti-inflammatory properties. Understanding the structure-activity relationship of these compounds can lead to the development of new therapeutic agents (Ottosen et al., 2003).

Molecular Docking Studies

  • Molecular docking studies have been performed on similar compounds to understand their potential antibacterial activity. Such studies can provide insights into the development of new antibacterial agents (Shahana & Yardily, 2020).

Biological Activities

  • Some derivatives of methanone compounds have shown promising biological activities, such as herbicidal and insecticidal properties. These findings are valuable for the development of new agricultural chemicals (Wang et al., 2015).

Corrosion Inhibition

  • Methanone derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. These compounds can be significant in industrial applications to prevent corrosion (Fergachi et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust, fumes, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

[4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12;/h1-9H,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBRWBLKNAXUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375442
Record name 4-benzoylbenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

CAS RN

24095-40-7
Record name 4-benzoylbenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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